

5-Methyl-2-hepten-4-one chemical properties and structure

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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B1233884

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An In-depth Technical Guide to 5-Methyl-2-hepten-4-one

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **5-Methyl-2-hepten-4-one**, a key aroma compound. The information is intended for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development.

Chemical Properties and Structure

5-Methyl-2-hepten-4-one, also widely known as Filbertone, is a naturally occurring organic compound primarily recognized as the principal flavor component of hazelnuts.[1][2] It is a member of the enone class of organic compounds, characterized by a ketone functional group conjugated with a carbon-carbon double bond.[1][3] The molecule exists as stereoisomers, with the (E)-isomer being the most common.[4][5] The (S)-enantiomer is noted as the key flavor compound in hazelnuts.[6]

Identifiers and Structure

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (E)-5-Methylhept-2-en-4-one[4] |
| Synonyms | Filbertone, (E)-5-Methyl-2-hepten-4-one, Hazelnut ketone[7][8] |
| CAS Number | 81925-81-7 ((E)-isomer), 102322-83-8 (racemic) [4][7] |
| Molecular Formula | C ₈ H ₁₄ O[4][9] |
| SMILES | CCC(C)C(=O)/C=C/C[4] |
| InChI | 1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+[4] |
| InChIKey | ARJWAURHQDJJAC-GQCTYLIASA-N[4] |

Physicochemical Properties

| Property | Value | Reference |
|------------------|---|-----------|
| Molecular Weight | 126.20 g/mol | [4] |
| Appearance | Colorless to yellow clear liquid | [10] |
| Boiling Point | 167-170 °C at 101.3 kPa | [7][11] |
| Density | 0.845 - 0.851 g/mL at 20-25 °C | [7][11] |
| Refractive Index | 1.4400 - 1.4450 at 20 °C | [10][11] |
| Solubility | Slightly soluble in water; soluble in chloroform, methanol, and oils. | [7] |
| Vapor Pressure | 2.48-13.89 hPa at 20-50°C | [7] |

Experimental Protocols

Synthesis of (S)-5-Methylhept-2-en-4-one

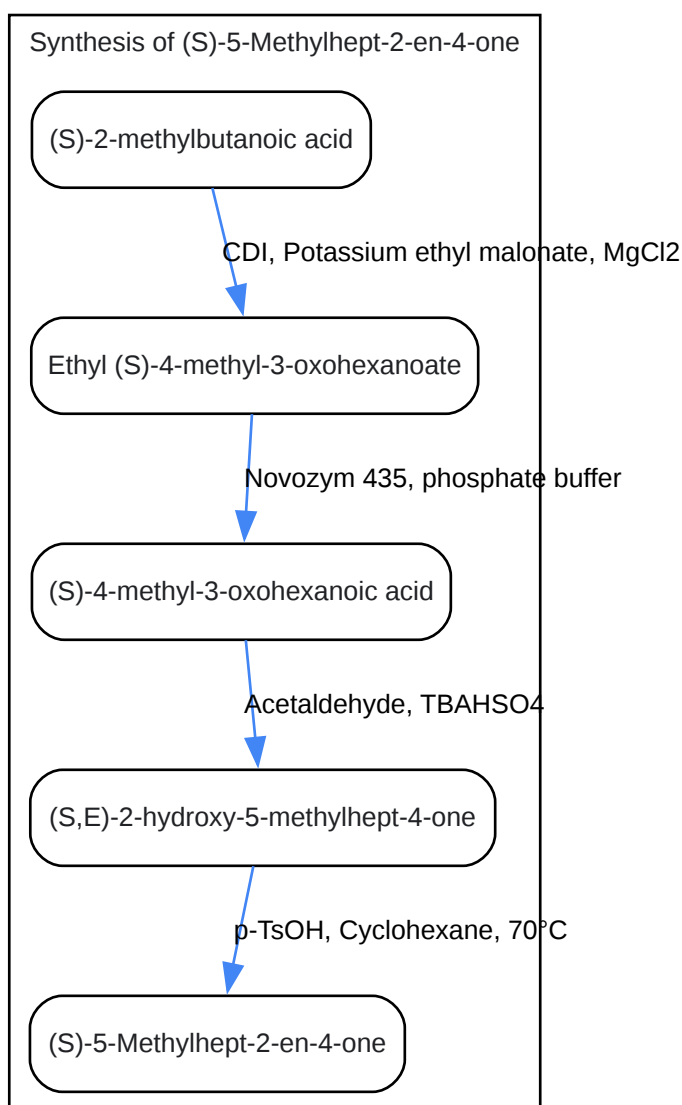
A chemoenzymatic synthesis route for enantioenriched (S)-5-methylhept-2-en-4-one has been reported with an overall yield of 39%.^[6] The following is a summary of the key steps.

Step 1: Synthesis of Ethyl (S)-4-methyl-3-oxohexanoate This step involves the reaction of (S)-2-methylbutanoic acid with carbonyldiimidazole (CDI), followed by reaction with potassium ethyl malonate and magnesium chloride. The product is purified by vacuum distillation.^[11]

Step 2: Enzymatic Hydrolysis The resulting ethyl ester is hydrolyzed using Novozym 435 in a phosphate buffer to yield (S)-4-methyl-3-oxohexanoic acid.^[11]

Step 3: Aldol Condensation The keto acid is then reacted with acetaldehyde in the presence of a phase-transfer catalyst (TBAHSO₄) to produce (S,E)-2-hydroxy-5-methylhept-4-one. Purification is achieved through vacuum distillation.^[11]

Step 4: Dehydration The final step involves the dehydration of the ketol using p-toluenesulfonic acid monohydrate in cyclohexane at 70 °C. The product, (S)-5-methylhept-2-en-4-one, is purified by vacuum distillation.^[11]



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Chemoenzymatic synthesis workflow for (S)-5-Methylhept-2-en-4-one.

Purification

The primary method for purifying **5-Methyl-2-hepten-4-one**, as indicated in synthetic procedures, is vacuum distillation.[6][11] This technique is suitable for separating the relatively volatile product from less volatile starting materials, byproducts, and catalysts.

For smaller scale or analytical purposes, purification can be achieved by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane

and ethyl acetate. The progress of the purification can be monitored by thin-layer chromatography (TLC).

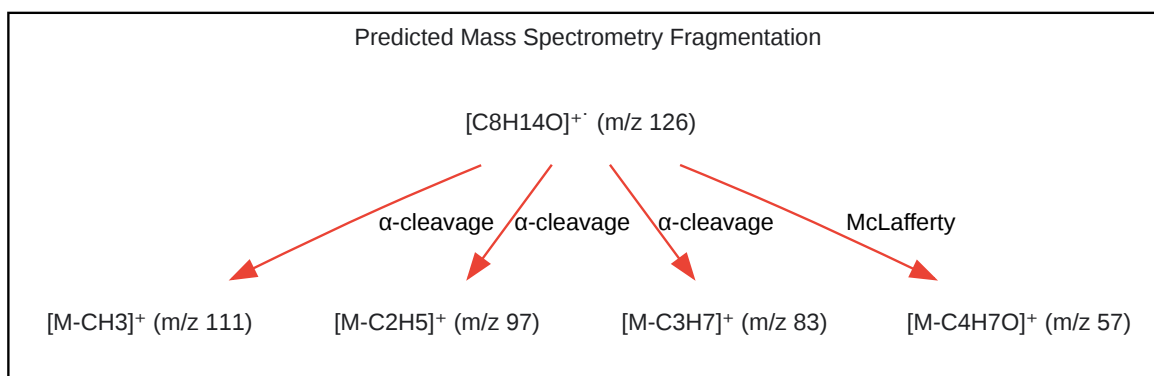
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The vinyl protons of the α,β -unsaturated system will appear in the downfield region (typically 6-7 ppm). The proton at the chiral center (C5) would be a multiplet due to coupling with adjacent protons. The methyl and ethyl groups will show characteristic splitting patterns (doublet for the C5-methyl, triplet and quartet for the ethyl group).
- ^{13}C NMR:** The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ketone will be the most downfield signal (around 200 ppm). The two olefinic carbons will appear in the range of 120-150 ppm. The remaining aliphatic carbons will be found in the upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **5-Methyl-2-hepten-4-one** is characterized by a molecular ion peak (M^+) at m/z 126.[5] Common fragmentation patterns for ketones include α -cleavage and McLafferty rearrangement.



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Predicted fragmentation pathways for **5-Methyl-2-hepten-4-one** in MS.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-2-hepten-4-one** will show characteristic absorption bands. A strong band around $1670\text{-}1690\text{ cm}^{-1}$ corresponds to the C=O stretching of the α,β -unsaturated ketone. The C=C stretching vibration will appear around $1620\text{-}1640\text{ cm}^{-1}$. The C-H stretching vibrations for the aliphatic and vinylic protons will be observed around $2850\text{-}3000\text{ cm}^{-1}$ and $3000\text{-}3100\text{ cm}^{-1}$, respectively.

Biological Activity and Safety

5-Methyl-2-hepten-4-one is primarily known for its sensory properties and is widely used as a flavoring agent in the food industry and as a fragrance ingredient.^{[1][8]} It is listed as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 3761.^[4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **5-Methyl-2-hepten-4-one** and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".^[12] A safety assessment by the Research Institute for Fragrance Materials (RIFM) also supports its safe use in fragrance applications.^[10]

To date, there is no significant evidence suggesting that **5-Methyl-2-hepten-4-one** is involved in any specific biological signaling pathways beyond its interaction with olfactory and gustatory receptors. Its primary role in a biological context is as a stimulant of the senses of smell and taste.

Conclusion

5-Methyl-2-hepten-4-one is a well-characterized molecule of significant interest to the flavor and fragrance industries. Its chemical properties are well-documented, and several synthetic routes, including enantioselective methods, have been established. Standard analytical techniques such as NMR, MS, and IR spectroscopy are sufficient for its identification and characterization. Based on current toxicological data, it is considered safe for its intended uses in food and consumer products. Further research could explore its biosynthetic pathways in hazelnuts and the structure-activity relationships of its various isomers and analogs on sensory perception.

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